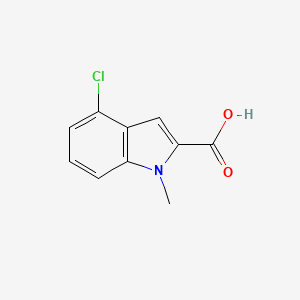4-chloro-1-methyl-1H-indole-2-carboxylic acid
CAS No.: 23967-44-4
Cat. No.: VC2436379
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23967-44-4 |
|---|---|
| Molecular Formula | C10H8ClNO2 |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | 4-chloro-1-methylindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8ClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | VGCZPBOQBLXWRG-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C1C(=O)O)C(=CC=C2)Cl |
| Canonical SMILES | CN1C2=C(C=C1C(=O)O)C(=CC=C2)Cl |
Introduction
Chemical Identity and Structure
Structural Characteristics
4-Chloro-1-methyl-1H-indole-2-carboxylic acid belongs to the indole family of heterocyclic organic compounds. Its structure consists of a bicyclic framework with a benzene ring fused to a pyrrole ring, forming the indole core. The compound bears three key modifications: a chlorine atom at position 4 of the benzene portion, a methyl group attached to the nitrogen atom (position 1), and a carboxylic acid group at position 2 of the pyrrole ring. This specific arrangement of functional groups grants the compound its unique chemical properties and reactivity profile.
The molecular structure creates a planar aromatic system with the carboxylic acid group positioned for potential hydrogen bonding interactions. The presence of the chlorine atom introduces electronic effects that influence the compound's reactivity, while the N-methylation prevents the compound from forming hydrogen bonds through the nitrogen atom, which would otherwise be possible in indole compounds lacking this modification.
Identification Parameters
The compound is identified through various systematic naming conventions and numerical identifiers used in chemical databases and regulatory frameworks. These identification parameters are essential for accurate documentation and tracking in research, commerce, and regulatory contexts.
Table 1: Identification Parameters for 4-Chloro-1-Methyl-1H-Indole-2-Carboxylic Acid
| Parameter | Value |
|---|---|
| IUPAC Name | 4-chloro-1-methylindole-2-carboxylic acid |
| CAS Registry Number | 23967-44-4 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| PubChem CID | 4777909 |
| InChI | InChI=1S/C10H8ClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) |
| InChIKey | VGCZPBOQBLXWRG-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C1C(=O)O)C(=CC=C2)Cl |
The multiple identifiers presented above facilitate cross-referencing across various chemical databases and ensure precise communication about the compound in scientific literature and commercial contexts .
Physical and Chemical Properties
The compound's solubility is influenced by its polar carboxylic acid group, which promotes dissolution in polar solvents, whereas the non-polar aromatic system contributes to its solubility in non-polar organic solvents. This balance of polar and non-polar elements in its structure makes it moderately soluble in common laboratory solvents like dimethyl sulfoxide (DMSO) and certain alcohols.
Research Applications and Scientific Relevance
Synthetic Organic Chemistry Applications
4-Chloro-1-methyl-1H-indole-2-carboxylic acid holds significance in synthetic organic chemistry as both an intermediate and a building block for more complex structures. The compound's substitution pattern presents several reactive sites that can be leveraged for further derivatization.
The carboxylic acid functionality provides a versatile handle for various transformations including:
-
Amide coupling reactions to form peptide-like bonds
-
Esterification to produce corresponding esters
-
Reduction to alcohols or aldehydes
-
Decarboxylation reactions under specific conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume